molecular formula C8H14O2 B189975 4-Methylheptane-3,5-dione CAS No. 1187-04-8

4-Methylheptane-3,5-dione

Cat. No. B189975
CAS RN: 1187-04-8
M. Wt: 142.2 g/mol
InChI Key: FIJLPSJMPXGRJL-UHFFFAOYSA-N
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Description

4-Methylheptane-3,5-dione is a beta-diketone . It has a molecular formula of C8H14O2 . The molecular weight of this compound is 142.20 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Methylheptane-3,5-dione consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI representation of its structure is InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

4-Methylheptane-3,5-dione has a molecular weight of 142.20 g/mol . It has a density of 0.9±0.1 g/cm3 . The boiling point of this compound is 197.4±13.0 °C at 760 mmHg . It has a vapour pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol . The flash point is 69.6±16.8 °C .

Scientific Research Applications

Chemical Vapour Deposition Precursors

4-Methylheptane-3,5-dione and its derivatives, like 2,2,6,6-tetramethylheptane-3,5-dione, have been studied for their role in chemical vapor deposition (CVD) processes. The thermal decomposition pathways of these compounds are crucial for understanding and improving CVD methods, which are widely used in material science and nanotechnology (Russell & Yee, 2005).

Lanthanide Shift Reagents

Research has explored the use of 2,2,6,6-tetramethylheptane-3,5-dione complexes with lanthanide ions as shift reagents in nuclear magnetic resonance (NMR) spectroscopy. This application is important for the analysis of molecular structures and interactions (Green & Sinha, 1971).

Structural Analysis

The molecule has also been a subject of study in crystallography and quantum chemical calculations, contributing to the understanding of weak interactions in molecular structures. For example, 1,5-Bis([1,1'-biphenyl]-4-yl)-5-hydroxy-3-methylheptane-1,6-dione demonstrates the importance of intramolecular forces in molecular conformation (Vashchenko et al., 2019).

Synthesis and Reactions

The synthesis of various derivatives of 4-Methylheptane-3,5-dione has been explored, highlighting the compound's utility in organic synthesis and the optimization of reaction conditions for effective production (Yan-Xin, 2007).

Spectroscopic Studies

4-Methylheptane-3,5-dione and its variants are also subjects of spectroscopic studies, providing valuable data for the assignment of vibrational frequencies and understanding of molecular structures, as demonstrated in studies involving infrared Fourier transform vibrational analysis (Sayyar et al., 2021).

Biological Applications

While this review excludes drug use, dosage, and side effects, it is noteworthy that derivatives of 4-Methylheptane-3,5-dione, such as 2-Hydroxyheptane-3,5-dione, have shown potential in biological applications, including antibacterial activities (Alam et al., 1999).

Safety and Hazards

When handling 4-Methylheptane-3,5-dione, personal protective equipment should be used. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas .

properties

IUPAC Name

4-methylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJLPSJMPXGRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152211
Record name 3,5-Heptanedione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylheptane-3,5-dione

CAS RN

1187-04-8
Record name 3,5-Heptanedione, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Heptanedione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 0.02 mol sodium hydride was added 100 ml anhydrous tetrahydrofuran, slowly added dropwise 0.02 mol 3,5-heptandione at room temperature. Upon completion, the mixture was stirred for 0.5 hours, then 0.04 mol iodomethane was slowly added dropwise. After stirred at room temperature for 10 hours, 20 ml water was added. White solid was precipitated. The solid was filtered, washed with water, and dried to give 4-methyl-3,5-heptandione as a white solid, and the yield was 94%. m.p. was 91-92° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-methylheptane-3,5-dione in the context of the Lucerne Weevil (Sitona discoideus)?

A: While the provided research paper [] doesn't specifically investigate the compound 4-methylheptane-3,5-dione, it delves into the olfactory receptor neurons of the Lucerne Weevil and their responses to various plant volatiles and pheromone compounds. Understanding these olfactory mechanisms is crucial for developing pest control strategies that can disrupt the weevil's ability to locate food sources or mates. Further research is needed to determine if 4-methylheptane-3,5-dione plays a role in the chemical ecology of this pest.

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